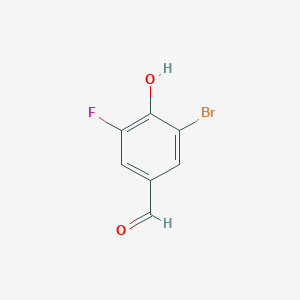

3-Bromo-5-fluoro-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLFKQZWBRMALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595694 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185345-46-4 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-fluoro-4-hydroxybenzaldehyde physical and chemical properties

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source |

| CAS Number | 185345-46-4 | [1][2][3] |

| Molecular Formula | C₇H₄BrFO₂ | [1][4] |

| Molecular Weight | 219.01 g/mol | [1][4] |

Spectral Analysis

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not provided in the search results. This information is critical for structural confirmation and purity assessment and would need to be determined experimentally following synthesis.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Method 1: Bromination of 3-Fluoro-4-hydroxybenzaldehyde[1]

This method involves the direct bromination of a commercially available starting material.

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde

-

Acetic acid

-

Bromine

-

Saturated saline solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Protocol:

-

Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 eq.) in acetic acid.

-

Slowly add a solution of bromine (1.2 eq.) in acetic acid to the reaction mixture.

-

Stir the reaction mixture at 45°C for 26 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Add saturated saline to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to yield the final product.

Method 2: Oxidation of 2-Bromo-6-fluoro-4-methylphenol[1]

This alternative synthesis begins with a different substituted phenol.

Materials:

-

2-Bromo-6-fluoro-4-methylphenol

-

Cobalt(II) diacetate tetrahydrate

-

Sodium hydroxide (NaOH)

-

Ethylene glycol (EG)

-

Oxygen (O₂)

-

Hydrochloric acid (HCl, 2%)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (eluents)

Protocol:

-

Combine the substrate 2-Bromo-6-fluoro-4-methylphenol (1 mmol), a catalytic amount of cobalt salt, and NaOH in ethylene glycol.

-

Bubble oxygen (1 atm) through the mixture while stirring at 80°C for 8 hours.

-

After the reaction, add 2% hydrochloric acid and methyl tert-butyl ether (MTBE).

-

Separate the organic layer and extract the aqueous phase with MTBE (2x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

Visualized Workflows and Relationships

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

Caption: Synthesis Workflow via Bromination.

Caption: Key Aspects of the Compound Profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available in the provided results, data from structurally similar compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5][6][7][8]

-

Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust.[5][6][7]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7][8]

-

First Aid: If inhaled, move the person to fresh air. If ingested, rinse the mouth with water. Seek medical attention if you feel unwell.[5][6][7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5][6][7]

This guide serves as a foundational resource for understanding the key characteristics and handling of this compound. For further applications, experimental validation of its properties is recommended.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 185345-46-4 [m.chemicalbook.com]

- 3. ivychem.com [ivychem.com]

- 4. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

3-Bromo-5-fluoro-4-hydroxybenzaldehyde molecular structure and weight

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde

This guide provides a detailed overview of the molecular structure, weight, and relevant experimental data for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Data

This compound is a substituted aromatic aldehyde. Its core structure is a benzene ring functionalized with four different groups: a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde group. The specific positioning of these substituents dictates its chemical properties and reactivity.

Quantitative Molecular Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C7H4BrFO2[1] |

| Molecular Weight | 219.01 g/mol [1][2] |

| CAS Number | 185345-46-4[1][2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. The numbering of the benzene ring starts from the carbon atom bonded to the aldehyde group as position 1.

Caption: 2D structure of this compound.

Experimental Protocols

An understanding of the synthesis of a compound is crucial for its application in research and development. Below is a detailed methodology for the synthesis of this compound.

Synthesis of this compound

This protocol outlines the synthesis of the target compound starting from 3-fluoro-4-hydroxybenzaldehyde.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Detailed Methodology:

-

Reactant Preparation: 3-fluoro-4-hydroxybenzaldehyde (1 equivalent, e.g., 2 g, 14.3 mmol) is dissolved in acetic acid (60 mL).[1]

-

Bromination: Bromine (1.2 equivalents, e.g., 2.7 g, 17.0 mmol) is added slowly to a separate solution of acetic acid (10 mL). This bromine solution is then added to the solution of 3-fluoro-4-hydroxybenzaldehyde.[1]

-

Reaction: The reaction mixture is stirred at 45°C for 26 hours.[1]

-

Work-up:

-

Purification: The crude product is concentrated under reduced pressure and then purified by reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.[1]

References

Spectroscopic Analysis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS No: 185345-46-4). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and other novel organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds such as 3-bromo-4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |

| Aromatic (H-2) | 7.8 - 8.0 | Doublet | ~2-3 Hz (⁴JHF) |

| Aromatic (H-6) | 7.6 - 7.8 | Doublet | ~4-5 Hz (⁴JHH) |

| Hydroxyl (-OH) | 5.0 - 6.0 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-4, C-OH) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-5, C-F) | 150 - 155 (d, ²JCF ≈ 10-15 Hz) |

| Aromatic (C-1) | 130 - 135 |

| Aromatic (C-2) | 125 - 130 (d, ³JCF ≈ 5-10 Hz) |

| Aromatic (C-6) | 115 - 120 (d, ³JCF ≈ 3-5 Hz) |

| Aromatic (C-3, C-Br) | 110 - 115 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aldehydic) | 2800 - 2900 and 2700 - 2800 | Medium, Sharp |

| C=O Stretch (Aldehydic) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 218, 220 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |

| [M-H]⁺ | 217, 219 | Loss of a hydrogen atom. |

| [M-CHO]⁺ | 189, 191 | Loss of the formyl group, a common fragmentation for benzaldehydes. |

| [M-Br]⁺ | 139 | Loss of the bromine atom. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data outlined above. These protocols are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or 32 for good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

-

-

Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Background Collection : Before analyzing the sample, a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) must be recorded. This accounts for any atmospheric or instrumental interferences.[1][2]

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

Spectrum Acquisition :

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

-

GC Method :

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or HP-5ms column).

-

Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Program the oven temperature to start at a low temperature (e.g., 50-100 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to ensure separation of any impurities.[4]

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Method :

-

Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.

-

Set the mass analyzer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The ion source and transfer line temperatures should be maintained at temperatures that prevent condensation (e.g., 230 °C and 280 °C, respectively).[4]

-

-

Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound and the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

A Technical Guide to the Solubility of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public data on its solubility, this document provides a comprehensive framework for researchers to determine its solubility in various solvents. The guide outlines the known physicochemical properties of the compound, details a robust experimental protocol for solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and presents a visual workflow to guide the experimental process. This document is intended to serve as a practical resource for scientists and researchers engaged in the development and formulation of novel chemical entities.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in the synthesis of bioactive molecules. A fundamental understanding of its solubility in different solvent systems is crucial for its application in drug discovery, process chemistry, and formulation development. Solubility data informs critical decisions regarding reaction conditions, purification methods, and the selection of appropriate vehicles for biological screening and drug delivery.

Currently, there is a notable absence of quantitative solubility data for this compound in publicly accessible literature. This guide, therefore, focuses on providing a detailed methodology to enable researchers to generate this vital data in a reliable and reproducible manner.

Physicochemical Properties of this compound

While specific solubility data is scarce, other relevant physicochemical properties have been reported and are summarized in the table below. These properties provide context for its expected solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | Off-white to light brown powder |

| Boiling Point (Predicted) | 238.9 ± 35.0 °C |

| Density (Predicted) | 1.826 ± 0.06 g/cm³ |

| pKa (Predicted) | 5.00 ± 0.23 |

Note: The predicted values are computationally derived and have not been experimentally verified in all cases.

Solubility Profile: General Considerations and Lack of Quantitative Data

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[1] The presence of a polar hydroxyl (-OH) group and a carbonyl (C=O) group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents.[2] Conversely, the aromatic ring and the bromine atom contribute to its nonpolar character, suggesting solubility in less polar organic solvents.[3]

As a general trend for aldehydes and ketones, those with fewer than five carbon atoms tend to be soluble in water.[2] As the carbon chain length and molecular weight increase, the nonpolar character dominates, leading to decreased water solubility.[1]

To date, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data (e.g., mg/mL or mol/L) for this compound in various common solvents. One source qualitatively notes its slight solubility in chloroform and methanol, but provides no numerical values. Safety Data Sheets for the compound explicitly state "No data available" for solubility.

Given this gap in the available information, the following sections provide a detailed experimental protocol for determining the equilibrium solubility of this compound.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This method involves creating a saturated solution in the presence of excess solid solute and then quantifying the concentration of the dissolved compound.[6]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

-

Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[4][5] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method to separate and quantify the analyte. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solutions (appropriately diluted if necessary) and record the peak areas.

-

Calculate the concentration of this compound in the sample solutions using the calibration curve.[7]

-

Data Presentation

The determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane | [Insert experimental value] | [Insert experimental value] |

| DMSO | [Insert experimental value] | [Insert experimental value] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the necessary tools for researchers to generate this crucial information. By following the detailed experimental protocol based on the well-established shake-flask method, scientists can reliably determine the solubility of this compound in a range of solvents. The resulting data will be invaluable for advancing research and development activities involving this compound, from synthetic route optimization to formulation for biological evaluation.

References

- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmaguru.co [pharmaguru.co]

3-Bromo-5-fluoro-4-hydroxybenzaldehyde material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS No. 185345-46-4). Due to the limited availability of specific experimental data for this compound, information from structurally similar molecules is included for comparative purposes and to infer potential properties and hazards. All such instances are clearly noted.

Section 1: Chemical Identity and Physical Properties

This compound is a halogenated aromatic aldehyde. Its core structure is a benzaldehyde molecule substituted with bromine, fluorine, and a hydroxyl group.

Table 1.1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 185345-46-4[1] |

| Molecular Formula | C₇H₄BrFO₂[2] |

| Molecular Weight | 219.01 g/mol [2] |

| Canonical SMILES | C1=C(C(=C(C=C1C=O)Br)O)F |

| InChI Key | Not readily available |

Table 1.2: Physical Properties of this compound

| Property | Value |

| Appearance | Pale-yellow to Yellow-brown Solid[2] |

| Melting Point | No data available[2] |

| Boiling Point | No data available[2] |

| Solubility in water | No data available[2] |

| Vapor Pressure | No data available[2] |

| Density | No data available |

Table 1.3: Comparative Physical Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Weight | Melting Point (°C) |

| 3-Bromo-4-hydroxybenzaldehyde | 2973-78-6 | 201.02 | 130-135 |

| 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | 140.11 | 121-124[3][4] |

| 3,5-Dibromo-4-hydroxybenzaldehyde | 231-56-7 | 279.91 | 184-187 |

| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | 251300-28-4 | 219.01 | Not readily available |

Note: The data in Table 1.3 is for comparative purposes only and does not represent the properties of this compound.

Section 2: Hazard Identification and Safety Data

The primary hazards associated with this compound are related to irritation and acute toxicity.

Table 2.1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Table 2.2: Comparative GHS Hazard Classifications of Structurally Related Compounds

| Compound | Acute Oral Toxicity | Skin Irritation | Eye Irritation | Respiratory Irritation |

| 3-Bromo-4-hydroxybenzaldehyde | Not Classified | Category 2 | Category 2 | Category 3 |

| 3-Fluoro-4-hydroxybenzaldehyde | Not Classified | Category 2 | Category 2 | Category 3[3] |

| 3,5-Dibromo-4-hydroxybenzaldehyde | Not Classified | Category 2 | Category 2 | Category 3 |

Note: This comparative data suggests a consistent irritation hazard across this class of compounds.

Table 2.3: Toxicological Data for this compound

| Metric | Value |

| LD50 Oral | No data available |

| LD50 Dermal | No data available |

| LC50 Inhalation | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Note: The toxicological properties have not been fully investigated. It should be handled with the recognition of having unknown hazards and toxicity.[2]

Occupational Exposure Limits: No data available.

Section 3: Experimental Protocols

Synthesis of this compound

A reported synthesis protocol for this compound is as follows:

-

Dissolution: Dissolve 3-fluoro-4-hydroxybenzaldehyde (1 equivalent) in acetic acid.

-

Bromination: Slowly add a solution of bromine (1.2 equivalents) in acetic acid to the initial solution.

-

Reaction: Stir the reaction mixture at 45°C for 26 hours.

-

Work-up:

-

Remove the solvent by concentration under reduced pressure.

-

Add saturated saline to the residue.

-

Extract the aqueous layer with ethyl acetate.

-

-

Purification:

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reversed-phase semi-preparative high-performance liquid chromatography (HPLC).

-

Section 4: Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash before reuse.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Recommended storage temperature: 2-8°C under an inert atmosphere.[2]

First-Aid Measures

Table 4.1: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Section 5: Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Hazard and Response Protocol for this compound.

Caption: Recommended workflow for the safe handling and storage of the compound.

References

Potential Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of a structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , to infer the potential therapeutic applications of this compound. The structural similarity between these compounds suggests they may share analogous biological functions, a hypothesis that warrants further experimental verification.

Introduction

This compound is a halogenated aromatic aldehyde. While this specific molecule is not extensively studied, its structural analogue, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol isolated from marine red algae, has demonstrated significant antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] This technical guide will detail the known biological activities of BDB, presenting quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This information serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related halogenated phenolic compounds.

Core Biological Activities of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

BDB has been shown to exert its biological effects primarily through the modulation of key signaling pathways involved in cellular stress response and inflammation. The primary activities documented are its antioxidant and anti-inflammatory effects.

Antioxidant and Cytoprotective Activity

BDB has demonstrated potent antioxidant and cytoprotective effects in various in vitro and in vivo models. It effectively scavenges free radicals and protects cells from oxidative damage induced by stressors such as hydrogen peroxide (H₂O₂) and particulate matter 2.5 (PM2.5).[3][4]

Quantitative Data on Antioxidant and Cytoprotective Effects of BDB:

| Cell Line | Stressor | BDB Concentration | Observed Effect | Reference |

| HaCaT | - | 10 µM - 30 µM | Upregulation of HO-1 mRNA and protein expression. | [1] |

| HaCaT | PM2.5 (50 µg/mL) | 30 µM | Restored cell viability to 76% from 52%. | [3] |

| Vero | H₂O₂ | Not specified | Exhibited scavenging activity for DPPH, hydroxyl, and alkyl radicals. | [4] |

| H9c2 | OGD | 20 µM | Attenuated OGD-induced cytotoxicity. | [2] |

Anti-inflammatory Activity

BDB exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects of BDB:

| Cell Line/Model | Stimulant | BDB Concentration | Observed Effect | Reference |

| RAW 264.7 | LPS (1 µg/mL) | 25, 50, 100 µM | Dose-dependent inhibition of IL-6 production. | [5] |

| HaCaT | TNF-α/IFN-γ | Dose-dependent | Downregulation of inflammatory cytokines (IL-6, IL-8, IL-13, IFN-γ, TNF-α) and chemokines. | [6][7] |

| MI mouse model | - | 100 mg/kg | Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-1β, MCP-1, IL-6). | [8] |

| RAW 264.7 | LPS (1 µg/mL) | 12.5 - 100 µM | Inhibited phosphorylation of NF-κB (p65 and p50). | [5] |

Signaling Pathways Modulated by BDB

The antioxidant and anti-inflammatory effects of BDB are mediated through its interaction with several critical signaling pathways.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of cellular antioxidant responses. BDB has been shown to activate this pathway, leading to the expression of cytoprotective genes.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. BDB has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of BDB.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the compound and its protective effect against stressors.

-

Cell Seeding: Plate HaCaT or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of BDB (e.g., 10, 25, 50, 100 µM) with or without a stressor (e.g., H₂O₂, LPS) for a specified duration (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-NF-κB p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Amplify the cDNA using gene-specific primers for target genes (e.g., HO-1, Nrf2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel and visualize them under UV light.

-

Quantitative Real-Time PCR (qPCR): For more precise quantification, perform qPCR using a SYBR Green or TaqMan-based assay.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of the compound.

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of BDB and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the cytoprotective effects of a compound like BDB.

Conclusion and Future Directions

The available evidence strongly suggests that 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a promising bioactive compound with significant antioxidant and anti-inflammatory properties, mediated through the Nrf2/HO-1 and NF-κB signaling pathways. Given the structural similarities, it is highly probable that this compound possesses comparable, and potentially enhanced, biological activities.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to directly assess its antioxidant, anti-inflammatory, and other potential therapeutic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related halogenated benzaldehyde derivatives to understand how different substitutions on the aromatic ring influence biological activity.

-

Target Identification and Validation: Elucidating the precise molecular targets of this compound to better understand its mechanism of action.

This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of this compound as a lead compound for the development of novel therapeutics for oxidative stress and inflammation-related diseases.

References

- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Deep Dive into Substituted Benzaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehyde derivatives represent a versatile and highly significant class of organic compounds in the realm of medicinal chemistry and drug development. The benzaldehyde scaffold, with its reactive aldehyde group and aromatic ring amenable to a wide array of substitutions, provides a unique platform for the design and synthesis of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive literature review of substituted benzaldehyde derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways governing their therapeutic effects. The information is presented to facilitate further research and empower drug development professionals in their quest for new and effective therapies.

Synthesis of Substituted Benzaldehyde Derivatives

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with numerous established and innovative methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.

One common approach involves the direct functionalization of a pre-existing benzaldehyde skeleton. Alternatively, tandem reactions that combine multiple synthetic steps into a single operation offer an efficient route to ortho-substituted benzaldehydes, minimizing time-consuming and costly intermediate purification steps.[1][2] A notable one-pot procedure involves the reduction of Weinreb amides to form a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents to yield a variety of substituted benzaldehydes.[3]

Experimental Protocol: Two-Step, One-Pot Synthesis of Substituted Benzaldehydes[3]

This protocol describes a general procedure for the synthesis of functionalized benzaldehydes via a reduction/cross-coupling sequence.

Materials:

-

Substituted N-methoxy-N-methylbenzamide (Weinreb amide)

-

Diisobutylaluminium hydride (DIBAL-H) solution in toluene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Organolithium or Grignard reagent

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIBAL-H (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to form the hemiaminal intermediate.

-

Add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Slowly add the organometallic reagent (1.2 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzaldehyde.

Biological Activities and Quantitative Data

Substituted benzaldehyde derivatives have been extensively evaluated for a wide range of biological activities. The following sections summarize key findings and present quantitative data in tabular format for easy comparison.

Anticancer Activity

Numerous studies have highlighted the potential of substituted benzaldehydes as anticancer agents. Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

For instance, a series of benzyloxybenzaldehyde derivatives have demonstrated significant activity against the HL-60 human leukemia cell line.[4] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4] Salicylaldehyde benzoylhydrazones have also emerged as potent anticancer agents, with some dimethoxy derivatives showing exceptional selectivity for leukemic cell lines over normal cells.[5]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | ~1-10 | [4] |

| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | ~1-10 | [4] |

| Dimethoxy salicylaldehyde benzoylhydrazones | Leukemic cell lines | low µM to nM | [5] |

| Benzyloxybenzaldehyde scaffold (ABMM-15) | ALDH1A3 expressing cells | 0.23 | [6] |

| Benzyloxybenzaldehyde scaffold (ABMM-16) | ALDH1A3 expressing cells | 1.29 | [6] |

Antimicrobial Activity

The antimicrobial properties of substituted benzaldehydes have been well-documented against a variety of bacteria and fungi. The presence of specific substituents on the benzaldehyde ring can dramatically influence the antimicrobial potency. Halogenated, nitro-substituted, and hydroxylated salicylaldehydes, in particular, have shown highly potent activity.[7]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Prenylated benzaldehyde derivative (dihydroauroglaucin) | Escherichia coli | 1.95 | [8] |

| Prenylated benzaldehyde derivative (dihydroauroglaucin) | Streptococcus mutans | 1.95 | [8] |

| Prenylated benzaldehyde derivative (dihydroauroglaucin) | Staphylococcus aureus | 3.9 | [8] |

| Sporulosaldeins A - C | Fungi | 7.8 - 250 | [9] |

Neuroprotective and Anti-Inflammatory Activities

Substituted benzaldehydes have also shown promise in the context of neurodegenerative diseases and inflammation. Certain benzaldehyde derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[2] Additionally, some derivatives exhibit anti-inflammatory effects by suppressing key signaling pathways.[10][11]

| Compound/Derivative Class | Target/Assay | IC50/Activity | Reference |

| Benzimidazole-based benzaldehydes | Acetylcholinesterase | 0.050 - 25.30 µM | [2] |

| Benzimidazole-based benzaldehydes | Butyrylcholinesterase | 0.080 - 25.80 µM | [2] |

| Salicylaldehyde hydrazones | Zymosan-induced peritonitis | Comparable to indomethacin | [10][11] |

Antioxidant Activity

Many substituted benzaldehydes, particularly those with hydroxyl groups (phenolic aldehydes), possess significant antioxidant properties. They can scavenge free radicals, which are implicated in a variety of diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][12]

| Compound/Derivative Class | Assay | IC50/Activity | Reference |

| Salicylaldehyde-derived secondary amine (compound 2) | ABTS | 5.14 µM | [6] |

| Salicylaldehyde-derived secondary amine (compound 5) | Phenanthroline | A0.5 = 9.42 µM | [6] |

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of biological data, standardized and detailed experimental protocols are essential. This section provides step-by-step methodologies for key assays used in the evaluation of substituted benzaldehyde derivatives.

Cell Viability Assessment: MTT Assay[3][13][14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells in culture

-

96-well plates

-

Substituted benzaldehyde derivatives (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and include appropriate controls (e.g., vehicle control, positive control).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[7][8][17][18][19]

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Petri dishes

-

Sterile cork borer or pipette tip

-

Test compound solutions at known concentrations

-

Positive and negative controls (e.g., standard antibiotic and solvent)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Uniformly spread the inoculum over the entire surface of the agar plate to create a lawn.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into each well.

-

Add positive and negative controls to separate wells on the same plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Investigation of Signaling Pathways: Western Blot Analysis[2][5][20][21]

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying the modulation of signaling pathways.

Materials:

-

Cells or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the substituted benzaldehyde derivative for the desired time.

-

Lyse the cells in ice-cold RIPA buffer and determine the protein concentration.

-

Separate the protein lysates (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzaldehyde derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Several studies have shown that benzaldehyde and its derivatives can inhibit the MAPK pathway, particularly the ERK, JNK, and p38 branches. This inhibition can lead to decreased cancer cell growth and survival.

Experimental Workflow for Evaluating Biological Activity

A typical workflow for the initial evaluation of a novel substituted benzaldehyde derivative involves a series of in vitro assays to determine its biological activity and preliminary mechanism of action.

Conclusion and Future Directions

Substituted benzaldehyde derivatives have firmly established themselves as a versatile and promising class of compounds for the development of new therapeutic agents. Their synthetic accessibility and the broad range of achievable biological activities make them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their synthesis, a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and an insight into their mechanisms of action.

Future research in this area should focus on several key aspects. The exploration of novel substitution patterns and the synthesis of more complex derivatives could lead to compounds with enhanced potency and selectivity. A deeper understanding of their pharmacokinetic and pharmacodynamic properties is crucial for their translation into clinical candidates. Furthermore, the elucidation of their detailed molecular targets and the signaling pathways they modulate will enable more rational and targeted drug design. While some benzaldehyde derivatives have been investigated in preclinical studies, there is a notable lack of information on their evaluation in human clinical trials. This highlights a critical gap that needs to be addressed to fully realize the therapeutic potential of this important class of compounds. Continued interdisciplinary efforts combining synthetic chemistry, pharmacology, and molecular biology will undoubtedly pave the way for the successful development of substituted benzaldehyde-based drugs for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring bromine and fluorine atoms flanking a hydroxyl group, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a focus on its emerging role in drug development.

Introduction and Discovery

While a singular discovery paper for this compound is not readily identifiable in the chemical literature, its emergence is intrinsically linked to the broader exploration of halogenated phenols and benzaldehydes as versatile intermediates in organic synthesis. The strategic placement of bromo, fluoro, and hydroxyl groups on the benzene ring offers multiple reactive sites for further chemical transformations, enabling the construction of diverse molecular scaffolds. Its development can be seen as a logical progression in the field of medicinal chemistry, where the introduction of halogens is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde |

| CAS Number | 185345-46-4[1] | 2973-78-6[2] | 405-05-0 | 251300-28-4[3] |

| Molecular Formula | C₇H₄BrFO₂[1] | C₇H₅BrO₂[2] | C₇H₅FO₂ | C₇H₄BrFO₂[3] |

| Molecular Weight | 219.01 g/mol [1] | 201.02 g/mol [2] | 140.11 g/mol | 219.01 g/mol [3] |

| Melting Point | Data not available | 130-135 °C | 121-127 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectrum Type | This compound | 3-Bromo-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde |

| ¹H NMR | Predicted shifts would include a singlet for the aldehyde proton (~9.8 ppm), a singlet for the hydroxyl proton, and two doublets in the aromatic region. | Data available in spectral databases. | Data available in spectral databases. |

| ¹³C NMR | Predicted shifts would include a signal for the aldehyde carbon (~190 ppm) and distinct signals for the aromatic carbons, showing C-F and C-Br coupling. | Data available in spectral databases. | Data available in spectral databases. |

| IR (cm⁻¹) | Expected peaks: ~3300 (O-H stretch), ~1680 (C=O stretch, aldehyde), C-Br stretch, and C-F stretch. | Data available in spectral databases. | Data available in spectral databases. |

| Mass Spec (m/z) | Expected molecular ion peaks at [M]+ and [M+2]+ in a ~1:1 ratio due to the presence of bromine. | Molecular ion peaks at 200 and 202. | Molecular ion peak at 140. |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 3-fluoro-4-hydroxybenzaldehyde.

Experimental Protocol: Bromination of 3-fluoro-4-hydroxybenzaldehyde[4]

-

Reactants:

-

3-fluoro-4-hydroxybenzaldehyde (1.0 eq)

-

Bromine (1.2 eq)

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve 3-fluoro-4-hydroxybenzaldehyde (e.g., 2.0 g, 14.3 mmol) in acetic acid (e.g., 60 mL).

-

Slowly add a solution of bromine (e.g., 2.7 g, 17.0 mmol) in acetic acid (e.g., 10 mL) to the reaction mixture.

-

Stir the reaction mixture at 45°C for 26 hours.

-

After completion of the reaction, remove the solvent by concentration under reduced pressure.

-

Add saturated saline (e.g., 50 mL) to the residue and extract with ethyl acetate (e.g., 3 x 80 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reversed-phase semi-preparative high-performance liquid chromatography (HPLC) to yield this compound.

-

-

Yield: 48%[4]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific drug candidates derived directly from this compound are not yet prominent in the literature, its utility can be inferred from the biological activities of closely related compounds. The presence of the halogen atoms and the hydroxyl group provides handles for a variety of chemical modifications to generate libraries of compounds for screening.

Precursor for Bioactive Molecules

The precursor, 3-fluoro-4-hydroxybenzaldehyde, is utilized in the synthesis of curcuminoid analogues and hydrazone derivatives which have demonstrated anti-cancer and anti-inflammatory properties. This suggests that this compound is a promising starting material for the synthesis of novel compounds with similar or enhanced biological activities.

Potential Role in Modulating Signaling Pathways

A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to exert protective effects against oxidative stress in skin cells through the activation of the Nrf2/HO-1 pathway. It has also been implicated in cardioprotection via the Akt-PGC1α-Sirt3 pathway and in the attenuation of allergic contact dermatitis by modulating T-cell responses. These findings suggest that derivatives of this compound could be explored as potential modulators of these critical cellular signaling pathways.

Caption: Postulated signaling pathways influenced by derivatives.

Future Perspectives

This compound represents a promising, yet underexplored, chemical entity in the field of drug discovery. Its synthesis is straightforward, and its structure is amenable to a wide range of chemical modifications. Future research should focus on:

-

Synthesis of Derivative Libraries: The generation of diverse libraries of compounds derived from this compound is a critical next step.

-

Biological Screening: These libraries should be screened against a variety of biological targets, particularly those involved in cancer, inflammation, and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to optimize the potency and selectivity of any hit compounds identified.

-

Elucidation of Mechanisms of Action: For any lead compounds, a thorough investigation of their mechanism of action, including the identification of their cellular targets and signaling pathways, will be necessary.

Conclusion

References

Technical Guide: Physicochemical and Biological Profile of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties and potential biological relevance of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde. The information herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Predicted Physicochemical Data

The predicted physicochemical properties of this compound (CAS No: 185345-46-4) are summarized in the table below. These in silico predictions offer valuable initial insights into the compound's behavior and can guide experimental design.

| Property | Predicted Value |

| pKa | 5.00 ± 0.23[1] |

| Density | 1.826 ± 0.06 g/cm³[1] |

| Boiling Point | 238.9 ± 35.0 °C[1] |

Experimental Protocols

Accurate experimental determination of physicochemical parameters is crucial for drug development. The following are standard methodologies for determining the pKa and density of solid organic compounds like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination. The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable co-solvent system (e.g., water-methanol or water-DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.

Determination of Density by Gas Pycnometry

Gas pycnometry is a non-destructive method for determining the true density of a solid. It works by measuring the pressure change of a gas (typically helium) in a calibrated volume.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.

-

Analysis: The instrument is purged with helium to remove any adsorbed gases from the sample surface. The analysis is then initiated, where a known quantity of helium is introduced into the sample chamber, and the resulting pressure is measured.

-

Volume Calculation: Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated using the gas law.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its determined volume.

Potential Biological Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, the structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to exhibit significant antioxidant and anti-inflammatory effects through the activation of the Nrf2/HO-1 pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Given the structural similarity, it is plausible that this compound may also modulate this pathway.

Caption: Hypothesized modulation of the Nrf2/HO-1 pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of the pKa of a novel compound.

Caption: Workflow for the experimental determination of pKa.

References

Methodological & Application

Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde from 3-fluoro-4-hydroxybenzaldehyde

Abstract

This application note provides a detailed protocol for the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis involves the electrophilic bromination of 3-fluoro-4-hydroxybenzaldehyde. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring bromine and fluorine atoms flanking a hydroxyl group on a benzaldehyde core, makes it a versatile precursor for introducing these functionalities into larger molecules. This protocol details a reliable method for its preparation from commercially available 3-fluoro-4-hydroxybenzaldehyde.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where bromine is introduced onto the aromatic ring of 3-fluoro-4-hydroxybenzaldehyde. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The fluorine atom also influences the regioselectivity of the bromination.

Experimental Protocol

Materials:

-

3-fluoro-4-hydroxybenzaldehyde

-

Bromine

-

Acetic acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated saline solution

Equipment:

-

Round-bottom flask

-

Stirring plate and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Condenser

-

Rotary evaporator

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Standard laboratory glassware

-

Reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in acetic acid.

-

Reagent Addition: In a separate flask, prepare a solution of bromine (1.2 eq) in acetic acid. Slowly add the bromine solution to the solution of 3-fluoro-4-hydroxybenzaldehyde using a dropping funnel.

-

Reaction: Stir the reaction mixture at 45°C for 26 hours.[1]

-

Work-up:

-

After the reaction is complete, remove the acetic acid by concentration under reduced pressure using a rotary evaporator.[1]

-

To the residue, add saturated saline solution and extract the product with ethyl acetate (3 times).[1]

-

Combine the organic layers.[1]

-

Dry the combined organic layers over anhydrous sodium sulfate.[1]

-

Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to obtain the crude product.[1]

-

-

Purification: Purify the crude product by reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[1]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| 3-fluoro-4-hydroxybenzaldehyde | 2 g (14.3 mmol, 1 eq) | [1] |

| Bromine | 2.7 g (17.0 mmol, 1.2 eq) | [1] |

| Solvent | ||

| Acetic Acid | 70 mL (total) | [1] |

| Reaction Conditions | ||

| Temperature | 45°C | [1] |

| Reaction Time | 26 hours | [1] |

| Product Yield and Purity | ||

| Product | This compound | [1] |

| Yield | 1.5 g (48%) | [1] |

| Purification Method | Reversed-phase semi-preparative HPLC | [1] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

-

Handle all organic solvents in a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is straightforward and yields the desired product in a moderate yield after purification. This protocol should be a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Bromination of 3-Fluoro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the electrophilic bromination of 3-fluoro-4-hydroxybenzaldehyde, a key reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary protocol describes the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde using molecular bromine in acetic acid. An alternative method employing N-bromosuccinimide (NBS) is also discussed, offering a comparative perspective on brominating agents. This guide includes comprehensive experimental procedures, data presentation, and safety precautions to ensure safe and reproducible results in a laboratory setting.

Data Presentation

Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11[1][2] | Light yellow to yellow to orange powder/crystal[3] | 121 - 124[2] | 405-05-0[3] |

| Bromine | Br₂ | 159.808 | Reddish-brown fuming liquid | -7.2 | 7726-95-6 |

| Acetic Acid | C₂H₄O₂ | 60.052 | Colorless liquid | 16.6 | 64-19-7 |

| This compound | C₇H₄BrFO₂ | 219.01[4] | Not specified | Not specified | 185345-46-4[4] |

Characterization Data

Starting Material: 3-Fluoro-4-hydroxybenzaldehyde

While a complete set of spectra is not provided here, typical analytical data includes:

-

¹H NMR: Spectral data is available and can be accessed through chemical suppliers and databases.[5]

-

¹³C NMR: Expected signals for the aromatic carbons, aldehyde carbon, and carbons attached to fluorine and hydroxyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 140.11.

Product: this compound

-

Mass Spectrometry: A characteristic isotopic pattern for a monobrominated compound would be expected, with major peaks at m/z 218 and 220. The mass spectrum for the related compound, 3-bromo-4-hydroxybenzaldehyde, shows major peaks at m/z 201 and 199.[6]

Experimental Protocols

Protocol 1: Bromination using Molecular Bromine in Acetic Acid

This protocol is adapted from a known synthetic procedure for this compound.[4]

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde

-

Bromine

-

Acetic Acid

-

Ethyl acetate

-

Saturated saline solution

-